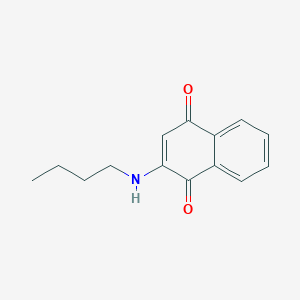

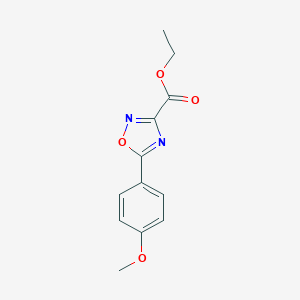

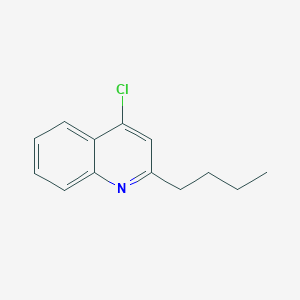

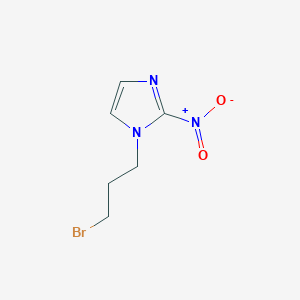

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a compound that is likely to share structural similarities with the molecules described in the provided papers, given the presence of a methoxyphenyl group and a carboxylate ester function. Although none of the papers directly discuss this exact compound, they provide insights into related structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of heterocyclic structures, as seen in the synthesis of pyridone and pyrazole derivatives . These processes often involve cyclization reactions and the use of various reagents to introduce the desired functional groups. For example, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves a "one-pot" nitro-reductive cyclization . Similar methodologies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

X-ray crystallography and theoretical calculations, such as density functional theory (DFT), are commonly used to determine and confirm the molecular geometry of compounds . These studies provide detailed information on bond lengths, angles, and overall molecular conformation. The presence of methoxy and carboxylate groups can influence the molecular conformation through intramolecular interactions, which can be analyzed using these techniques.

Chemical Reactions Analysis

Compounds with activated unsaturated systems, like chalcone derivatives, can participate in conjugated addition reactions . The ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate may also undergo similar reactions due to the presence of an oxadiazole ring, which can act as an electron-withdrawing group, enhancing the reactivity of the molecule towards nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry . These techniques provide information on the functional groups present and the purity of the compounds. Theoretical studies, including the analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), can predict the reactive sites and the stability of the molecules . Thermodynamic properties can also be investigated to understand the behavior of the compounds under different conditions .

Wissenschaftliche Forschungsanwendungen

- Inhibition of Linoleate Oxygenase Activity of ALOX15

- Application : This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which have variable functionality in different cancer and inflammation models .

- Method : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

- Therapeutic Importance of Synthetic Thiophene

- Application : Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Method : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

- Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

- Biological Potential of Indole Derivatives

- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Method : The study involves the synthesis and characterization of novel indole derivatives with wider therapeutic activity .

- Results : Indole derivatives possess various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRYIROHFJDHJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601473 |

Source

|

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

CAS RN |

151098-14-5 |

Source

|

| Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)